NF-κB Pathway Selectivity Profile: Pan-Inhibitor vs. NOD1-Selective Probe ML146
CID 666267 (MLS-004183) demonstrates a pan-inhibition profile across three distinct NF-κB activation pathways, whereas its in-class comparator ML146 (CID 5310346, a NOD1-selective probe from the same MLPCN program) shows restricted NOD1-pathway activity. In the DAP-stimulated pathway (NOD1-specific), CID 666267 yields EC50 = 8.7 ± 0.7 µM compared to ML146's EC50 = 14.5 ± 1.8 µM, representing a 1.7-fold higher potency for the target compound. Critically, CID 666267 retains activity in Dox-stimulated (EC50 = 5.9 ± 0.6 µM) and PMA/Ionomycin-stimulated (EC50 = 3.5 ± 0.3 µM) pathways, whereas ML146 is inactive (EC50 >25 µM) in both non-NOD1 pathways [1]. This evidence was generated in HEK-293T NF-κB luciferase reporter gene assays conducted under the NIH MLPCN standardized protocol [2].
| Evidence Dimension | NF-κB pathway selectivity (EC50, µM) |
|---|---|
| Target Compound Data | DAP: 8.7 ± 0.7; Dox: 5.9 ± 0.6; PMA/Ionomycin: 3.5 ± 0.3 |
| Comparator Or Baseline | ML146 (CID 5310346): DAP: 14.5 ± 1.8; Dox: >25; PMA/Ionomycin: >25 |
| Quantified Difference | DAP: 1.7-fold more potent; Dox and PMA/Ionomycin: qualitatively active vs. inactive (>4.2-fold difference based on >25 µM threshold) |
| Conditions | HEK-293T NF-κB luciferase reporter gene assay; g-tri-DAP (NOD1), Doxorubicin, or PMA/Ionomycin stimulation; 16-hour incubation |
Why This Matters
CID 666267 is the preferred choice when the research objective requires concurrent inhibition of multiple NF-κB activation routes rather than NOD1-restricted modulation, directly impacting experimental design in innate immunity studies.
- [1] Magnuson G, Khan P, Yuan H, et al. Table 9: NF-kB Activation Pathway Selectivity of Probe and Analogs. In: High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. Probe Reports from the NIH Molecular Libraries Program. 2010. NCBI Bookshelf. View Source
- [2] PubChem BioAssay AID 2798: SAR Analysis of Compounds that Inhibit NOD1 - Set 3. Sanford-Burnham Center for Chemical Genomics. 2010. View Source
